2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of 493.6 g/mol. This compound is classified as a thiazole-pyrimidine derivative and is notable for its structural complexity, which includes multiple heterocycles and functional groups that may confer unique biological activities.
The compound is cataloged under the CAS number 1189687-73-7 and is available from various chemical suppliers such as BenchChem and EvitaChem, which provide it for research purposes only, emphasizing its non-therapeutic applications. It belongs to the class of bioactive reagents that are often utilized in medicinal chemistry and drug discovery processes.
The synthesis of 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide typically involves several steps that include the formation of the thiazolo[4,5-d]pyrimidine core followed by the introduction of the isoquinoline and dimethoxyphenyl groups.
These reactions often require careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity.
The molecular structure features a thiazolo[4,5-d]pyrimidine ring fused with a 3,4-dihydroisoquinoline and attached to a dimethoxyphenyl acetamide group. The intricate arrangement of these rings contributes to its potential biological activity.
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4)OC
This data can be utilized for computational modeling and further analysis in drug design.
The compound may undergo various chemical reactions typical for amides and heterocycles:
Reactions involving this compound should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
This compound holds promise in various scientific domains:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: